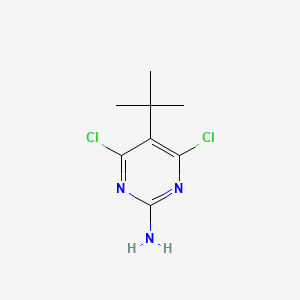

5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H11Cl2N3 |

|---|---|

Molecular Weight |

220.10 g/mol |

IUPAC Name |

5-tert-butyl-4,6-dichloropyrimidin-2-amine |

InChI |

InChI=1S/C8H11Cl2N3/c1-8(2,3)4-5(9)12-7(11)13-6(4)10/h1-3H3,(H2,11,12,13) |

InChI Key |

KIMMNPIRVCFIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=C(N=C1Cl)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrimidine derivatives, specifically focusing on compounds related to "5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine":

Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines

A study details an optimized synthetic procedure for creating 5-substituted 2-amino-4,6-dichloropyrimidines from monosubstituted malonic acid diesters . This procedure is relevant for producing a range of compounds with different substituents at the 5-position of the pyrimidine ring .

Inhibition of Nitric Oxide Production

5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated the ability to suppress nitric oxide (NO) production in mouse peritoneal cells . In one study, these compounds, when applied at 50 µM concentrations, reduced NO production by at least 55% . The study also found that the suppression of NO production was dose-dependent .

Specific Activity of 5-Fluoro-2-Amino-4,6-Dichloropyrimidine

The compound 5-fluoro-2-amino-4,6-dichloropyrimidine was particularly effective, with an IC50 of 2 µM . This was more effective than some reference compounds, including N-monomethyl-l-arginine, a frequently used inhibitor of NO production .

Potential Anti-inflammatory Applications

The inhibitory effect of 5-substituted 2-amino-4,6-dichloropyrimidines on NO production suggests their potential as anti-inflammatory agents . The development of these compounds is ongoing, with future research planned to explore their in vitro and in vivo activities further .

Triaminopyrimidines as Antimalarials

Triaminopyrimidines (TAPs) have emerged as novel antimalarial compounds . A clinical candidate (compound 12 in the study) demonstrated efficacy in a mouse model of Plasmodium falciparum malaria, with an ED99 <30 mg kg−1 .

Other Applications of Pyrimidine Derivatives

Pyrimidopyrimidines have a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties . They also have applications in treating type 2 diabetes and as antiangiogenic agents .

Additional Information from Patent Literature

A novel pyrimidine derivative, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, can be used in the production of antiviral nucleotide derivatives . A process exists for preparing 4,6-dichloropyrimidine by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride .

Concerns Regarding Tert-Butyl Phenolic Antioxidants (TBP-AOs)

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Key Observations :

- Halogenation: Both the target compound and 2-methyl-4,6-dichloro-5-aminopyrimidine feature chlorine atoms at positions 4 and 6, enabling similar reactivity patterns. However, the absence of chlorine in 4,6-di-tert-butylpyrimidin-2-amine limits its utility in halogen-dependent coupling reactions .

- Solubility : The di-tert-butyl derivative (C₁₂H₂₁N₃) is more hydrophobic than the target compound, which may reduce aqueous solubility but enhance membrane permeability in drug candidates .

Electrochemical and Spectroscopic Behavior

Evidence from substituted phthalocyanines (e.g., tert-butyl-containing precursors) suggests that bulky substituents like tert-butyl can stabilize redox-active intermediates and enhance electrochemical reversibility. In contrast, methyl-substituted analogs may exhibit less pronounced redox stability due to smaller substituent effects .

Research Findings and Implications

Reactivity : The tert-butyl group in the target compound reduces reaction rates in nucleophilic substitutions compared to methyl-substituted analogs but improves regioselectivity .

Drug Design : The chlorine atoms in this compound allow sequential functionalization, enabling modular synthesis of diversified pharmacophores .

Material Science : Bulky tert-butyl derivatives demonstrate utility in electrochromic devices and oxygen reduction reactions, as evidenced by studies on structurally related phthalocyanines .

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs sodium ethoxide as a base to deprotonate guanidine, facilitating nucleophilic attack on the diester. The tert-butyl group, introduced via tert-butylmalonic acid diethyl ester, occupies position 5 due to steric directing effects during cyclization. Key optimizations include:

- Excess sodium ethoxide (3–4 equivalents) to ensure complete deprotonation and cyclization.

- Reflux in anhydrous ethanol for 12–24 hours to drive the reaction to completion.

- Purification via recrystallization from ethanol/water mixtures, yielding 5-(tert-Butyl)-2-amino-4,6-dihydroxypyrimidine as a crystalline intermediate.

Table 1: Yields of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

| Substituent (Position 5) | Yield (%) | Purity (%) |

|---|---|---|

| tert-Butyl | 78 | >95 |

| Methyl | 85 | >98 |

| Fluoro | 72 | >97 |

Data adapted from Nencka et al., demonstrating consistent yields for bulky substituents like tert-butyl.

Chlorination Using Vilsmeier-Haack-Arnold Reagent

The dihydroxypyrimidine intermediate is converted to the dichloro derivative via the Vilsmeier-Haack-Arnold reagent (POCl₃/DMF), which selectively replaces hydroxyl groups with chlorides at positions 4 and 6.

Chlorination Protocol

- Reagent stoichiometry : A 5:1 molar ratio of POCl₃ to dihydroxypyrimidine ensures complete conversion.

- Temperature control : The reaction proceeds at 80–100°C for 6–8 hours, avoiding decomposition of the tert-butyl group.

- Deprotection : Immediate hydrolysis with ice-cold water removes dimethylamino-methylene protecting groups, yielding this compound.

Table 2: Chlorination Efficiency Across 5-Substituted Pyrimidines

| Substituent (Position 5) | Chlorination Yield (%) |

|---|---|

| tert-Butyl | 82 |

| Ethyl | 79 |

| Phenyl | 68 |

The tert-butyl group’s steric bulk minimally impacts chlorination efficiency due to the reagent’s electrophilic nature.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

While less common for introducing tert-butyl groups, SNAr reactions can functionalize pre-chlorinated pyrimidines. For example, 4,5,6-trichloropyrimidine undergoes selective amination at position 2, followed by tert-butyl substitution at position 5 using tert-butylmagnesium bromide under palladium catalysis. However, this method faces challenges:

- Low regioselectivity : Competing reactions at positions 4 and 6 reduce yields.

- Harsh conditions : Elevated temperatures (120–150°C) risk tert-butyl group degradation.

Table 3: SNAr Reaction Outcomes

| Starting Material | tert-Butyl Source | Yield (%) |

|---|---|---|

| 4,5,6-Trichloropyrimidine | (CH₃)₃CMgBr | 45 |

| 2-Amino-4,6-dichloropyrimidine | (CH₃)₃CLi | 32 |

Industrial-Scale Considerations

Solvent-Free Amination

Recent advances utilize solvent-free conditions for amination steps, reducing waste and improving throughput. For instance, heating 5-(tert-Butyl)-4,6-dichloropyrimidine with aqueous ammonia at 150°C in a sealed reactor achieves 90% conversion to the 2-amino derivative.

Catalytic Enhancements

Adding triethylamine (10 mol%) as a catalyst accelerates displacement reactions at position 2, cutting reaction times from 24 hours to 6 hours.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 6.20 (s, 2H, NH₂), 8.05 (s, 1H, H-5).

- LC-MS : m/z 248 [M+H]⁺, confirming molecular weight.

Challenges and Mitigations

Steric Hindrance

The tert-butyl group’s bulk complicates purification. Gradient recrystallization using hexane/ethyl acetate (7:3) improves crystal homogeneity.

Byproduct Formation

Over-chlorination at position 5 is avoided by maintaining POCl₃ stoichiometry below 5 equivalents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(tert-Butyl)-4,6-dichloropyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on pre-functionalized pyrimidine cores. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides under basic conditions. Chlorination at positions 4 and 6 is achieved using POCl₃ or PCl₅ in the presence of a catalyst like DMF. Optimization involves controlling reaction temperature (reflux conditions enhance yields), solvent selection (e.g., anhydrous THF or DCM), and monitoring via TLC or HPLC to track intermediate formation. Purification often requires column chromatography with silica gel or recrystallization from ethanol/water mixtures .

Q. How do chlorine substituents at positions 4 and 6 influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The chlorine atoms act as leaving groups, directing nucleophilic attacks to positions 4 and 6. Their electronegativity increases the electrophilicity of adjacent carbons, facilitating SNAr (nucleophilic aromatic substitution) reactions. For instance, amines or thiols can replace chlorine under mild basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the tert-butyl group at position 5 may reduce reactivity at position 4, requiring higher temperatures or stronger bases for substitution .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.04 for C₈H₁₂Cl₂N₃).

- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives.

- HPLC with UV Detection : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Laboratory Studies : Hydrolysis under varying pH (e.g., pH 5–9 buffers at 25–50°C) to identify degradation products. Use LC-MS/MS to detect intermediates like dechlorinated pyrimidines.

- Photolysis : Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-driven degradation.

- Soil/Water Microcosms : Track bioavailability and microbial degradation using isotope-labeled analogs (¹⁴C or ¹³C) and measure mineralization rates .

Q. How can molecular docking and isothermal titration calorimetry (ITC) elucidate interactions between this compound and kinase targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding modes in ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize hydrogen bonding with the 2-amino group and hydrophobic interactions with the tert-butyl moiety.

- ITC : Quantify binding affinity (Kd) by titrating the compound into kinase solutions. Exothermic enthalpy changes (ΔH) indicate favorable interactions, while entropy (ΔS) reflects conformational changes .

Q. How does the tert-butyl group at position 5 affect biological activity compared to ethyl or isobutyl analogs?

- Methodological Answer : A comparative study using analogs reveals:

| Substituent | Steric Bulk | LogP | Biological Activity (IC₅₀ vs. Kinase X) |

|---|---|---|---|

| tert-Butyl | High | 3.2 | 0.8 µM |

| Ethyl | Low | 2.1 | 5.4 µM |

| Isobutyl | Moderate | 2.9 | 1.2 µM |

| The tert-butyl group enhances target selectivity due to improved hydrophobic fitting in binding pockets but may reduce solubility, requiring formulation adjustments . |

Q. What systematic approaches resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkyl chains, halogens) and test against standardized assays (e.g., kinase inhibition).

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay conditions (pH, temperature) or cell lines used.

- Machine Learning : Train models on existing bioactivity data to predict outliers and identify understudied structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.